2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester
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Overview
Description
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester typically involves the borylation of a pyridine derivative. One common method is the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium reagent to form a lithium intermediate, which is then treated with a boron reagent such as bis(pinacolato)diboron to yield the desired boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) or bases (e.g., NaOH).
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic ester group.
Scientific Research Applications
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules via Suzuki-Miyaura coupling.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.
2-(Cyclopentylcarbamoyl)pyridine-4-boronic Acid Pinacol Ester: A positional isomer with similar reactivity.
Uniqueness
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-10-7-11-19-14(13)15(21)20-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBXDIHIQOGQGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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